molecular formula C27H38O4 B1249134 Stypoquinonic acid

Stypoquinonic acid

Cat. No. B1249134
M. Wt: 426.6 g/mol
InChI Key: UKTQYWBDQDXWDJ-NTNJQHIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stypoquinonic acid is a natural product found in Stypopodium zonale with data available.

Scientific Research Applications

Tyrosine Kinase Inhibition

Stypoquinonic acid, a compound isolated from the marine brown alga Stypopodium zonale, has shown potential as a tyrosine kinase inhibitor. In a study by Wessels, König, and Wright (1999), it was found to inhibit tyrosine kinase p56lck, indicating its potential for applications in cancer research and therapy (Wessels, König, & Wright, 1999).

Cytotoxic Activity

Another research on terpenoids from Stypopodium zonale, including stypoquinonic acid, highlighted its cytotoxic activity against human lung and colon carcinoma. This study by Dorta et al. (2002) suggests the potential of stypoquinonic acid in developing treatments for these types of cancer (Dorta, Cueto, Brito, & Darias, 2002).

Stereochemistry Studies

Dorta, Díaz-Marrero, Cueto, and Darias (2003) conducted a study focusing on the stereochemistry of stypoquinonic acid. Understanding the stereochemistry of such compounds is crucial for drug development and can influence the biological activity of the molecule (Dorta, Díaz-Marrero, Cueto, & Darias, 2003).

properties

Product Name

Stypoquinonic acid

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

3-[(1S,4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[(5-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C27H38O4/c1-16(2)21-7-9-23-26(5,22(21)8-10-24(29)30)12-11-18(4)27(23,6)15-19-14-20(28)13-17(3)25(19)31/h13-14,18,22-23H,7-12,15H2,1-6H3,(H,29,30)/t18-,22-,23+,26+,27+/m1/s1

InChI Key

UKTQYWBDQDXWDJ-NTNJQHIWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)[C@H]2CCC(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)C2CCC(=O)O)C

synonyms

stypoquinonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stypoquinonic acid
Reactant of Route 2
Stypoquinonic acid
Reactant of Route 3
Stypoquinonic acid
Reactant of Route 4
Reactant of Route 4
Stypoquinonic acid
Reactant of Route 5
Reactant of Route 5
Stypoquinonic acid
Reactant of Route 6
Reactant of Route 6
Stypoquinonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.